molecular formula C21H17FN2O4S B11331417 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11331417
M. Wt: 412.4 g/mol
InChI Key: HJBIYCIARKEKPN-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a sulfur-containing heterocyclic structure, and is substituted with a fluoro group and a methoxyphenylacetamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 9-fluoro-6H-dibenzo[c,e][1,2]thiazine and 3-methoxyphenylacetic acid. The synthetic route may involve the following steps:

    Formation of the thiazine core: This step involves the cyclization of appropriate precursors to form the dibenzo[c,e][1,2]thiazine ring system.

    Introduction of the fluoro group: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Oxidation: The thiazine ring is oxidized to introduce the dioxido groups, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Acylation: The final step involves the acylation of the thiazine core with 3-methoxyphenylacetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out to remove the dioxido groups or reduce other functional groups.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazine derivatives with reduced oxygen content.

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(9-fluoro-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide: Lacks the dioxido groups, resulting in different chemical properties.

    2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide: Contains a chloro group instead of a fluoro group, leading to variations in reactivity and biological activity.

    2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide: Substituted with a 4-methoxyphenyl group, affecting its chemical behavior and applications.

Uniqueness

The uniqueness of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro and dioxido groups enhances its reactivity and potential for various applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C21H17FN2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C21H17FN2O4S/c1-28-16-6-4-5-15(12-16)23-21(25)13-24-19-10-9-14(22)11-18(19)17-7-2-3-8-20(17)29(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

HJBIYCIARKEKPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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